molecular formula C11H12N2O3 B8710903 4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 117242-06-5

4,4-Dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8710903
M. Wt: 220.22 g/mol
InChI Key: KAELIXAZPONYCD-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

Palladium/Carbon (10% wt) (25 mg, 0.13 mmol) was added to a stirred solution of 4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (250 mg, 1.13 mmol) and ammonium formate (350 mg, 5.65 mmol) in anhydrous DMF (10 ml) at room temperature. The resulting suspension was then heated at reflux for 1 hrs, then cooled and filtered through a pad of celite. The solvent was evaporated and the crude residue purified by flash column chromatography (5% methanol in dichloromethane) to afford the title compound as a pale yellow solid (210 mg, 98%). HPLC retention time 1.00 min. Mass spectrum (ES+) m/z 191 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[C:5](=[O:15])[NH:4][CH2:3]1.C([O-])=O.[NH4+]>CN(C=O)C.[Pd]>[NH2:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH3:16])([CH3:1])[CH2:3][NH:4][C:5]2=[O:15])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CC1(CNC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C
Name
Quantity
350 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hrs
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude residue purified by flash column chromatography (5% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(CNC(C2=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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